![molecular formula C20H13N B135651 Benz[a]antraceno-7-acetonitrilo CAS No. 63018-69-9](/img/structure/B135651.png)

Benz[a]antraceno-7-acetonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

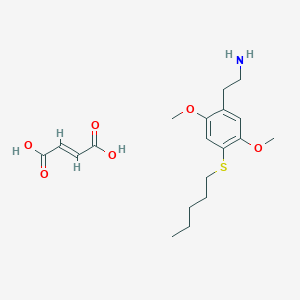

Benz[a]anthracene (BaA) is a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and reactions under various conditions. It is a compound of interest due to its presence in the environment and potential health effects. The studies provided offer insights into the behavior of BaA when subjected to different chemical processes, such as ozonation and photoreactions, in the presence of acetonitrile .

Synthesis Analysis

The synthesis of derivatives of BaA, such as benz[a]anthracene-7-acetonitrile, is not directly detailed in the provided papers. However, the ozonation process described in the first paper could potentially be adapted for the synthesis of various BaA derivatives by controlling the reaction conditions and the position of the ozone attack on the BaA molecule .

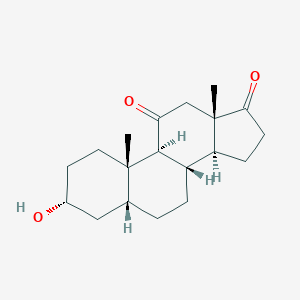

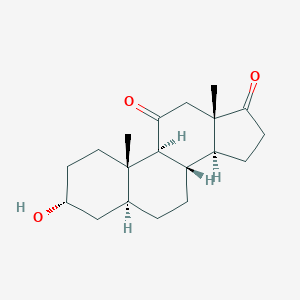

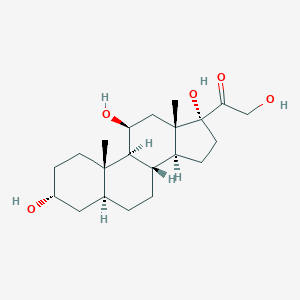

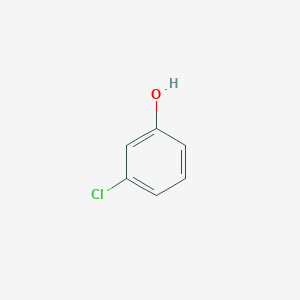

Molecular Structure Analysis

The molecular structure of BaA is crucial in determining its reactivity. The presence of acetonitrile affects the outcomes of photoreactions, as seen in the second paper, where photoreduction occurs in acetonitrile solutions . The third paper discusses the formation of molecular compounds between carbazole and anthracene, which suggests that the molecular structure of BaA can allow for interactions with other aromatic compounds in the presence of acetonitrile .

Chemical Reactions Analysis

BaA undergoes various chemical reactions, including ozonation and photoreactions. The ozonation pathway for BaA has been described, with the identification of multiple products, including quinones and hydroxyl functional groups, resulting from ozone attack at specific carbon positions . Photoreactions in the presence of amines and acetonitrile lead to different outcomes, such as photodimers and photoreduction, indicating that BaA's reactivity is highly dependent on the reaction environment .

Physical and Chemical Properties Analysis

The physical and chemical properties of BaA and its reactions in acetonitrile solutions are influenced by the presence of other compounds and the conditions of the reaction. For instance, the formation of photodimers and photoreduction products in the presence of tertiary amines and acetonitrile suggests that the solvent and additives can significantly alter the physical and chemical behavior of BaA . The formation of a molecular compound between carbazole and anthracene further demonstrates the ability of BaA to engage in complex interactions, which can affect its physical state and reactivity .

Aplicaciones Científicas De Investigación

Investigación del Metabolismo Óseo

Benz[a]antraceno (BaA), un tipo de hidrocarburo aromático policíclico (HAP), se ha utilizado en estudios para examinar la interrupción del metabolismo óseo en los peces . Se investigó el efecto de BaA sobre el calcio plasmático, el fósforo inorgánico, los osteoblastos y los osteoclastos . Esta investigación ayuda a comprender la toxicidad de BaA en el metabolismo óseo .

Estudios de Contaminación Ambiental

El Benz[a]antraceno se produce a partir de la combustión incompleta de combustibles que contienen carbono, lo que lleva a la contaminación ambiental . Se utiliza como un compuesto modelo para estudios de comportamiento de HAP, incluyendo el transporte, la transformación y la degradación en los ecosistemas .

Síntesis de Moléculas Complejas

El Benz[a]antraceno sirve como material de partida para la síntesis de moléculas complejas como tintes, productos farmacéuticos y pesticidas . Su estructura única lo convierte en un componente valioso en diversas aplicaciones sintéticas .

Optoelectrónica

Debido a sus propiedades fotofísicas, el Benz[a]antraceno se utiliza en el desarrollo de diodos orgánicos emisores de luz (OLED) . Su capacidad para absorber y emitir luz a longitudes de onda específicas lo convierte en un componente valioso en dispositivos optoelectrónicos .

Evaluación de Riesgos para la Salud

Conocido por su potencial carcinogénico, el Benz[a]antraceno representa riesgos para la salud en caso de exposición

Safety and Hazards

Mecanismo De Acción

Target of Action

Benz[a]anthracene-7-acetonitrile is a biochemical used in proteomics research . .

Mode of Action

It is known that the metabolism of benz[a]anthracene, a related compound, involves cytochrome p450 enzymes and epoxide hydrolase . These enzymes lead to the formation of various dihydrodiols, which are further metabolized to form carcinogenic compounds .

Biochemical Pathways

Benz[a]anthracene, a related compound, is known to be involved in the formation of epoxides and dihydrodiols . These metabolites are formed as a result of the action of PAH metabolizing enzymes present in all tissues .

Result of Action

Benz[a]anthracene, a related compound, has been found to be genotoxic and carcinogenic in animal studies . It has been shown to induce tumors in the liver, skin, and lungs of young mice after ingestion, dermal application, and subcutaneous and intraperitoneal injection .

Action Environment

A study on the ozonation of benz[a]anthracene, a related compound, suggests that environmental factors such as temperature and the presence of other chemicals can influence its degradation .

Propiedades

IUPAC Name |

2-benzo[a]anthracen-7-ylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N/c21-12-11-19-17-8-4-2-6-15(17)13-20-16-7-3-1-5-14(16)9-10-18(19)20/h1-10,13H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUUNAACTDWPKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212252 |

Source

|

| Record name | Benz(a)anthracen-7-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63018-69-9 |

Source

|

| Record name | Benz(a)anthracen-7-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063018699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(a)anthracen-7-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.